3-Methylbut-3-en-1-amine hydrochloride
Description
3-Methylbut-3-en-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a branched alkene chain. The compound’s unsaturated backbone (butene group) may influence reactivity, including susceptibility to oxidation or polymerization.
Properties
IUPAC Name |
3-methylbut-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h1,3-4,6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXTZLAOGQJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17875-22-8 | |
| Record name | 3-methylbut-3-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbut-3-en-1-amine hydrochloride typically involves the reaction of 3-methylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general procedure involves dissolving the amine in a suitable solvent, such as methanol or acetonitrile, and then adding hydrochloric acid dropwise while maintaining the temperature at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 3-methylbut-3-en-1-amine hydrochloride follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically obtained through crystallization and subsequent drying under vacuum .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include amine oxides, saturated amines, and various substituted amine derivatives .
Scientific Research Applications
3-Methylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 3-methylbut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
3-Methylcyclobutanamine Hydrochloride
Structural Differences :
Physicochemical Properties :
- Both compounds share high water solubility due to their hydrochloride salt forms.
Methyl 3-Amino-3-cyclobutylpropanoate
Structural Differences :
- 3-Methylbut-3-en-1-amine hydrochloride : Alkenyl amine with a hydrochloride counterion.
- Methyl 3-amino-3-cyclobutylpropanoate: Combines a cyclobutane ring with an ester and amine group .
Functional Group Impact :
- The ester group in methyl 3-amino-3-cyclobutylpropanoate increases lipophilicity, contrasting with the hydrophilic nature of the hydrochloride salt in 3-methylbut-3-en-1-amine.
(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
Structural Differences :
Property Implications :
- Chirality in the (S)-enantiomer could lead to differential pharmacological activity compared to the achiral 3-methylbut-3-en-1-amine.
(3-Methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)amine Hydrochloride
Structural Differences :
- 3-Methylbut-3-en-1-amine hydrochloride : Simple alkenyl amine.
- Triazolopyridine derivative : Features a fused heterocyclic system (triazolo-pyridine) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Analytical Methods Applicability
| Compound | HPLC Method Compatibility (RP-HPLC) | Key References |
|---|---|---|
| 3-Methylbut-3-en-1-amine hydrochloride | Likely compatible (similar to ) | |
| Amitriptyline hydrochloride | Validated (Accuracy: 98–102% ) |
Research Findings and Implications
- Stability : Hydrochloride salts generally exhibit enhanced stability, as seen in amitriptyline hydrochloride (98–102% accuracy in HPLC assays) . However, alkenes like 3-methylbut-3-en-1-amine may require inert storage conditions to prevent oxidation.
- Synthetic Utility : Cyclobutane and triazolopyridine derivatives highlight the trade-off between rigidity (for target binding) and synthetic complexity compared to simpler alkenyl amines.
Biological Activity
3-Methylbut-3-en-1-amine hydrochloride is a compound of considerable interest in biochemical and pharmacological research. Its unique structure, characterized by a double bond and an amine group, allows it to participate in various biological activities, making it a valuable subject for studies in enzyme interactions, metabolic pathways, and potential therapeutic applications.
Molecular Formula: CHClN
Molecular Weight: 119.60 g/mol
CAS Number: 17875-22-8
The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are critical for its role as a building block in organic synthesis and its applications in medicinal chemistry.
The biological activity of 3-Methylbut-3-en-1-amine hydrochloride primarily stems from its ability to interact with various molecular targets:
- Enzyme Interactions: The amine group can form hydrogen bonds and ionic interactions with enzymes, influencing their catalytic activity. This property is particularly useful in studying enzyme kinetics and mechanisms.
- Metabolic Pathways: The compound is involved in amine metabolism, serving as a substrate or inhibitor for specific biochemical pathways .
- Therapeutic Potential: Research indicates that it may act as a precursor for the synthesis of therapeutic agents, contributing to drug development efforts.
Research Studies
Several studies have explored the applications of 3-Methylbut-3-en-1-amine hydrochloride in biological contexts:
- Enzyme Kinetics: It has been utilized to investigate the kinetics of various enzymes, providing insights into their mechanisms of action.
- Synthesis of Chiral Compounds: The compound has been employed in the synthesis of chiral anti-1,2-diamine derivatives through copper-catalyzed reactions, demonstrating its utility in asymmetric synthesis .
- Pharmacological Investigations: Ongoing research aims to evaluate its pharmacological properties and potential therapeutic uses, particularly in the development of novel drugs targeting specific diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylbut-2-en-1-amine | Different double bond position | Similar enzyme interactions |
| N-Methylbut-3-en-1-amine | Methyl group at different position | Unique reactivity profiles |
| 3-Methylbut-3-en-1-amines | Free base form without HCl | Varies in solubility and reactivity |
The comparison highlights the distinct properties of 3-Methylbut-3-en-1-amine hydrochloride that make it suitable for targeted research applications where other similar compounds may not be effective.
Case Studies
Case Study 1: Enzyme Interaction Studies
In a study investigating enzyme interactions, 3-Methylbut-3-en-1-amine hydrochloride was shown to modulate the activity of specific enzymes involved in metabolic pathways. The results indicated that varying concentrations of the compound could significantly alter enzyme kinetics, suggesting its potential as a regulatory agent .
Case Study 2: Synthesis of Therapeutic Agents
Research focused on synthesizing novel therapeutic agents has utilized 3-Methylbut-3-en-1-amine hydrochloride as a key intermediate. The compound's ability to form diverse derivatives through nucleophilic substitution reactions has facilitated the development of compounds with enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

